Cas no 82437-74-9 (4-(4-Methoxyphenyl)thiophene-2-carboxylic acid)
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
- 2-Thiophenecarboxylicacid, 4-(4-methoxyphenyl)-
- HMS519I07
- FT-0641867
- DTXSID40371589
- NWNYSAILYSWCEI-UHFFFAOYSA-N
- SR-01000384850
- 4-(4-methoxyphenyl)thiophene-2-carboxylic acid, AldrichCPR
- MFCD00203285
- 82437-74-9
- 478027-92-8
- FS-1757
- SR-01000384850-1
- SCHEMBL1308594
- CS-0206138
- AKOS015851952
- Peakdale1_000535
- DB-056611
-
- MDL: MFCD00203285
- Inchi: 1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14)
- InChI Key: NWNYSAILYSWCEI-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC(=C1)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 234.03500
- Monoisotopic Mass: 234.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.8A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.296
- Melting Point: 196-202°C
- Boiling Point: 398.4°C at 760 mmHg
- Flash Point: 194.8°C
- Refractive Index: 1.612
- PSA: 74.77000
- LogP: 3.12190
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Pricemore >>
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4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Suppliers
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Professional Introduction to 4-(4-Methoxyphenyl)thiophene-2-carboxylic Acid (CAS No. 82437-74-9)
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, with the chemical identifier CAS No. 82437-74-9, is a significant compound in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic acid has garnered considerable attention due to its unique structural properties and potential applications in drug development and advanced material synthesis. The compound features a thiophene core substituted with a methoxy group at the para position of the phenyl ring and a carboxylic acid functional group at the 2-position of the thiophene ring. Such a structural configuration imparts distinct electronic and steric characteristics, making it a valuable scaffold for various chemical modifications and functional applications.
The< strong>4-(4-Methoxyphenyl)thiophene-2-carboxylic acid molecule exhibits a rich interplay of electronic effects arising from the thiophene ring and the methoxy substituent. The thiophene ring, known for its aromaticity and electron-rich nature, can participate in various organic reactions such as cyclization, oxidation, and coupling processes. The methoxy group, on the other hand, introduces a slight electron-donating effect through resonance, which can influence the reactivity and stability of the molecule. These features make it an attractive building block for designing novel organic semiconductors, ligands for metal-organic frameworks (MOFs), and intermediates in pharmaceutical synthesis.
In recent years, there has been growing interest in exploring the applications of< strong>4-(4-Methoxyphenyl)thiophene-2-carboxylic acid in medicinal chemistry. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, thiophene derivatives are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a carboxylic acid and a methoxy group provides multiple sites for further functionalization, enabling the synthesis of more complex derivatives with enhanced pharmacological activity. Researchers have been investigating its potential as a precursor for kinase inhibitors, which are critical in targeted cancer therapies.
One of the most compelling aspects of< strong>4-(4-Methoxyphenyl)thiophene-2-carboxylic acid is its utility in the development of organic electronic materials. The conjugated system formed by the thiophene ring allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. The methoxy group can serve as an anchoring point for further modifications to improve material stability and device performance. Recent studies have demonstrated its incorporation into π-conjugated polymers that exhibit high charge mobility and excellent optoelectronic properties. These advancements highlight its potential as a key component in next-generation electronic devices.
The synthesis of< strong>4-(4-Methoxyphenyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors such as 4-methoxybenzaldehyde and thioanisole. Common synthetic routes include condensation reactions followed by cyclization to form the thiophene core, followed by carboxylation at the desired position. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste generation and improving yield. These developments align with global trends toward green chemistry principles, emphasizing minimal environmental impact throughout the synthetic process.
In conclusion, 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid (CAS No. 82437-74-9) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical research, offering opportunities for designing novel therapeutic agents with improved efficacy and selectivity. Additionally, its role in advanced materials science underscores its importance in developing innovative electronic technologies that could shape future industrial applications. As research continues to uncover new methodologies for its synthesis and functionalization, the< strong>4-(4-Methoxyphenyl)thiophene-2-carboxylic acid will undoubtedly remain at the forefront of scientific inquiry.
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